Boc-d-n-me-phg-oh

racemization stability chiral purity peptide synthesis

Boc-D-N-Me-Phg-OH (CAS 30925-12-3) is a specialized, chiral building block that solves two critical problems in solid-phase peptide synthesis (SPPS) and peptidomimetic design: epimerization under thermal/basic stress, and poor coupling efficiency of N-methyl amino acids. Its D-configuration ensures correct stereochemistry for bioactive peptides, while the N-methyl group enhances metabolic stability. - **Reduced Racemization:** The N-methyl substituent suppresses epimerization, preserving diastereomeric purity during long or heated sequences where Boc-D-Phg-OH would fail. - **Optimized Coupling:** For synthetically useful yields, pair with HBTU, PyBroP, or Boc-NCA activation-standard reagents give unacceptably low results. - **Commercial Specification:** Supplied with moisture ≤0.5% to ensure consistent activation and coupling efficiency in automated SPPS protocols.

Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
CAS No. 30925-12-3
Cat. No. B1366703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-d-n-me-phg-oh
CAS30925-12-3
Molecular FormulaC14H19NO4
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m1/s1
InChIKeyCOABPHLHHQAKPL-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-N-Me-Phg-OH: Chiral Building Block for Peptide Synthesis


Boc-D-N-Me-Phg-OH (CAS 30925-12-3) is a tert-butyloxycarbonyl (Boc)-protected, N-methylated D-phenylglycine derivative employed as a chiral building block in solid-phase peptide synthesis and peptidomimetic design . The compound combines D-configuration stereochemistry with an N-methyl substituent on the amino acid backbone, features that collectively influence peptide conformation, metabolic stability, and coupling reactivity relative to non-methylated or L-enantiomer analogs [1].

Why Generic Analogs Cannot Substitute Boc-D-N-Me-Phg-OH


Simple replacement of Boc-D-N-Me-Phg-OH with Boc-D-Phg-OH (lacking N-methylation) or Boc-L-N-Me-Phg-OH (opposite enantiomer) introduces measurable differences in racemization tendency, lipophilicity, aqueous solubility, and coupling efficiency. The N-methyl substituent reduces the racemization rate of phenylglycine derivatives under thermal stress [1] and alters the cis/trans amide bond equilibrium, directly impacting peptide backbone conformation [2]. The D-configuration is essential for maintaining bioactivity in chiral environments; the L-enantiomer yields opposite optical rotation and distinct biological recognition. These factors make generic substitution chemically risky for projects requiring precise stereochemical and conformational control.

Quantitative Differentiation vs. Closest Analogs


Racemization Stability: N-Methyl vs. Unsubstituted

N-Methyl-2-phenylglycine (Mpg) exhibits a lower racemization rate than the corresponding unsubstituted phenylglycine when heated in carboxylic acids. The N-methyl substituent (electron-donating group) suppresses formation of the carbanionic intermediate, slowing racemization [1]. In contrast, Boc-D-Phg-OH (lacking N-methylation) is more susceptible to racemization under analogous thermal or basic conditions, a known liability in solid-phase peptide synthesis [2]. Although precise rate constants for the Boc-protected forms are not directly compared in a single study, the class-level trend strongly favors N-methylated derivatives for stereochemical integrity.

racemization stability chiral purity peptide synthesis

Coupling Efficiency: N-Methyl vs. Standard Amino Acids

A systematic comparison of coupling methods for Boc-protected N-alkyl amino acids demonstrated that traditional activation strategies (pivaloyl mixed anhydride, pentafluorophenyl ester, acyl fluoride) yielded <10% of the desired tripeptide when the central residue was an N-methyl amino acid (NMe)Aib or (NMe)αAc5c [1]. In contrast, using excess HBTU or PyBroP reagents provided substantial yields at room temperature. Boc-D-N-Me-Phg-OH, as an N-methyl phenylglycine, is expected to display similarly hindered coupling behavior relative to Boc-D-Phg-OH, which couples efficiently under standard conditions .

peptide coupling N-methyl amino acid solid-phase synthesis

Reduced Lipophilicity via N-Methylation

The calculated LogP of N-methyl-Boc-phenylglycine (racemic) is 2.68, compared to 2.74 for Boc-D-Phg-OH [1]. The ΔLogP of –0.06 indicates that N-methylation marginally reduces lipophilicity, which can influence membrane permeability and solubility characteristics of the resulting peptide. This difference, while modest, becomes significant when multiplied across multiple N-methylated residues in a peptide sequence.

lipophilicity LogP drug design

Improved Aqueous Solubility via N-Methylation

Boc-D-N-Me-Phg-OH shows a calculated aqueous solubility of approximately 2 g/L at 25°C , whereas Boc-D-Phg-OH is classified as insoluble in water by multiple supplier specifications . The improved water solubility of the N-methylated derivative facilitates solution-phase handling and may simplify purification steps during peptide synthesis.

solubility formulation peptide synthesis

Moisture-Controlled Purity Specification

Commercially available Boc-D-N-Me-Phg-OH is routinely supplied at a minimum purity of 98% (HPLC) with moisture content ≤0.5% [1]. In comparison, Boc-D-Phg-OH is typically offered at ≥98% purity (TLC) without a moisture specification . The explicit moisture control in Boc-D-N-Me-Phg-OH specification is relevant for moisture-sensitive coupling reactions, where water can hydrolyze activated esters and reduce coupling efficiency.

quality control purity specification procurement

Optimal Applications for Boc-D-N-Me-Phg-OH


High Stereochemical Fidelity Under Thermal or Basic Stress

When a peptide sequence is exposed to elevated temperatures or basic conditions during synthesis or purification, the reduced racemization tendency of N-methyl-phenylglycine (class-level inference from Shiraiwa et al. [1]) makes Boc-D-N-Me-Phg-OH the preferred building block over Boc-D-Phg-OH. This is critical for long peptide sequences where cumulative epimerization can result in significant loss of diastereomeric purity.

N-Methylated Peptidomimetics: Coupling Strategy

For peptides incorporating N-methyl amino acids, standard coupling reagents give unacceptably low yields. The evidence from Frère et al. [1] indicates that researchers must employ HBTU, PyBroP, or Boc-NCA activation to achieve synthetically useful yields. Boc-D-N-Me-Phg-OH should be procured with this coupling strategy in mind, and vendors supplying the compound alongside compatible coupling reagents are prioritized.

Balanced Lipophilicity and Solubility in Therapeutics

The marginally lower LogP (2.68 vs. 2.74 [1][2]) and improved aqueous solubility (~2 g/L vs. insoluble [1][2]) of Boc-D-N-Me-Phg-OH relative to Boc-D-Phg-OH support its use in peptide drug candidates where reduced lipophilicity is desired to improve absorption, distribution, or formulation characteristics. This is particularly relevant for cyclic peptides or macrocycles where multiple N-methylations are employed to enhance oral bioavailability.

Moisture-Sensitive SPPS with Quality Control

The commercial specification of Boc-D-N-Me-Phg-OH includes moisture ≤0.5% [1], a quality attribute not standard for Boc-D-Phg-OH. This ensures consistent activation and coupling efficiency in automated SPPS protocols where adventitious water can quench activated intermediates and reduce overall crude peptide purity.

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